molecular formula C37H70N2O12 B080966 Erythromyclamine CAS No. 13368-00-8

Erythromyclamine

Cat. No.: B080966
CAS No.: 13368-00-8
M. Wt: 735 g/mol
InChI Key: XCLJRCAJSCMIND-FRSXEBCHSA-N
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Description

Erythromyclamine is a derivative of erythromycin, a well-known macrolide antibiotic. It is characterized by its complex structure, which includes a 14-membered lactone ring. This compound is known for its antibacterial properties and is used in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromyclamine is synthesized through a series of chemical reactions starting from erythromycin. The process involves the selective removal of specific functional groups and the introduction of new ones to achieve the desired structure. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using the bacterium Saccharopolyspora erythraea. The fermentation process is optimized to produce high yields of erythromycin, which is then chemically modified to obtain this compound. The process includes:

Chemical Reactions Analysis

Erythromyclamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can modify the functional groups in this compound. Sodium borohydride is a common reducing agent used.

    Substitution: this compound can undergo substitution reactions where specific groups are replaced by others.

Major Products:

Scientific Research Applications

Erythromyclamine has a wide range of applications in scientific research:

Mechanism of Action

Erythromyclamine is compared with other macrolide antibiotics such as:

    Erythromycin: The parent compound from which this compound is derived. This compound has a modified structure that enhances its antibacterial properties.

    Clarithromycin: Another macrolide with similar antibacterial activity but different pharmacokinetic properties.

    Azithromycin: Known for its extended half-life and broader spectrum of activity.

Uniqueness: this compound’s unique structure allows it to overcome certain bacterial resistance mechanisms that affect other macrolides. Its modifications provide enhanced stability and efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27?,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLJRCAJSCMIND-FRSXEBCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13368-00-8
Record name Erythromyclamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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